molecular formula C13H15NO2 B13389870 1-(3-Hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one

1-(3-Hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B13389870
M. Wt: 217.26 g/mol
InChI Key: FHARWVZPAKTDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-3-hydroxypyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of cinnamoyl chloride with 3-hydroxypyrrolidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamoyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Cinnamoyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antibacterial activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells. Additionally, its potential pharmacological effects are linked to its interaction with various receptors and enzymes in the human body .

Comparison with Similar Compounds

1-Cinnamoyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:

Uniqueness: 1-Cinnamoyl-3-hydroxypyrrolidine’s unique combination of a cinnamoyl group and a hydroxyl-substituted pyrrolidine ring contributes to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2

InChI Key

FHARWVZPAKTDJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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